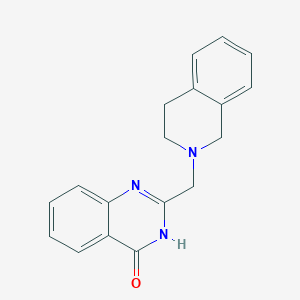![molecular formula C26H20N2O6 B5966568 1,1'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione)](/img/structure/B5966568.png)
1,1'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione), commonly known as PPD, is a synthetic compound that has gained significant attention in scientific research. PPD is a heterocyclic compound that contains two pyrrolidinedione rings connected by a phenylenebis(oxy) linker. This compound has been widely studied for its potential applications in various fields, including chemistry, biology, and material science.
作用机制
The mechanism of action of PPD is not fully understood. However, it has been suggested that PPD may exert its biological effects through the inhibition of certain enzymes and proteins. PPD has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. PPD has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and physiological effects:
PPD has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that PPD exhibits antioxidant, anti-inflammatory, and anticancer activities. PPD has also been shown to reduce the production of reactive oxygen species and to protect cells against oxidative stress. In vivo studies have demonstrated that PPD can improve cognitive function and reduce the progression of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using PPD in lab experiments include its high purity, low toxicity, and ease of synthesis. PPD is also a versatile compound that can be modified to obtain derivatives with different properties. However, the limitations of using PPD in lab experiments include its limited solubility in water and its potential to form aggregates in solution.
未来方向
There are several future directions for the research on PPD. One direction is to further investigate the mechanism of action of PPD and to identify its molecular targets. Another direction is to develop more efficient synthesis methods for PPD and its derivatives. Additionally, the potential therapeutic applications of PPD in various diseases should be further explored. Finally, the development of PPD-based materials with improved properties is an exciting area of research.
合成方法
PPD can be synthesized through a multi-step process that involves the reaction of 4,4'-diaminodiphenyl ether with phthalic anhydride and maleic anhydride. The resulting product is then treated with sodium hydroxide to form PPD. This synthesis method has been optimized to obtain high yields of PPD with high purity.
科学研究应用
PPD has been extensively studied for its potential applications in various scientific fields. In chemistry, PPD has been used as a building block for the synthesis of various organic compounds. In material science, PPD has been used as a precursor for the preparation of polyimides and other high-performance materials. In biology, PPD has been studied for its potential therapeutic applications in cancer treatment and neurodegenerative diseases.
属性
IUPAC Name |
1-[4-[3-[4-(2,5-dioxopyrrolidin-1-yl)phenoxy]phenoxy]phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O6/c29-23-12-13-24(30)27(23)17-4-8-19(9-5-17)33-21-2-1-3-22(16-21)34-20-10-6-18(7-11-20)28-25(31)14-15-26(28)32/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINYVZVTQLCQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC(=CC=C3)OC4=CC=C(C=C4)N5C(=O)CCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-({[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)heptanoate](/img/structure/B5966497.png)
![ethyl 5-(4-methylbenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5966511.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinol](/img/structure/B5966515.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5966518.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide](/img/structure/B5966521.png)



![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5966551.png)

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(4-methyl-1,3-thiazol-2-yl)ethanamine](/img/structure/B5966564.png)
![5-{[3-(2,4-difluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B5966570.png)
![1-[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B5966577.png)
![ethyl 1-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B5966592.png)